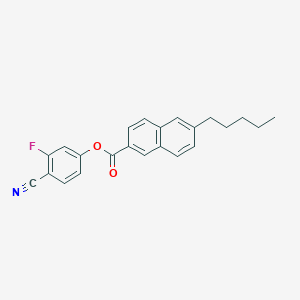
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a complex organic compound featuring a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylbutan-2-yl precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and boronation, under controlled conditions to form the desired borole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole involves its interaction with specific molecular targets and pathways. The compound’s borole ring can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylboronic acid: Similar in structure but lacks the dimethylbutan-2-yl group.
Dimethylbutylborane: Contains the dimethylbutan-2-yl group but lacks the cyclohexyl group.
Methylborole: A simpler borole compound without the cyclohexyl and dimethylbutan-2-yl groups.
Uniqueness
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its combination of a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
111525-16-7 |
|---|---|
Formule moléculaire |
C17H31B |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
2-cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H31B/c1-13(2)17(4,5)18-12-14(3)11-16(18)15-9-7-6-8-10-15/h11,13,15-16H,6-10,12H2,1-5H3 |
Clé InChI |
GVCUIZCXHNHCHF-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(=CC1C2CCCCC2)C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


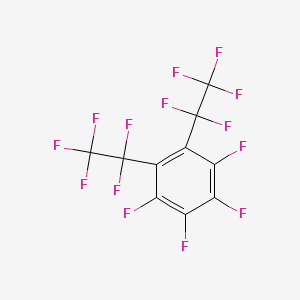
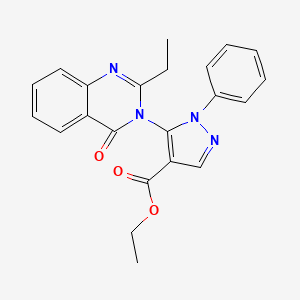
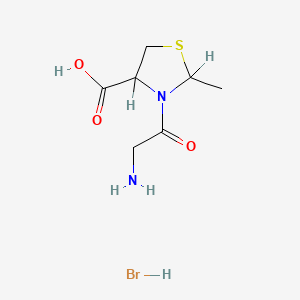
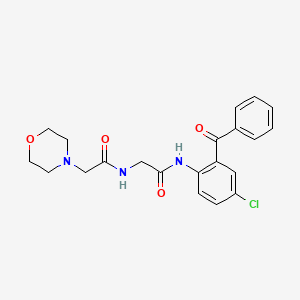
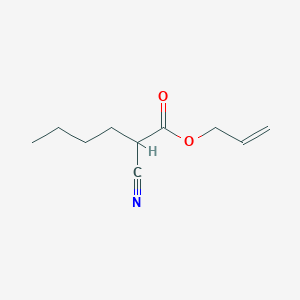
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)


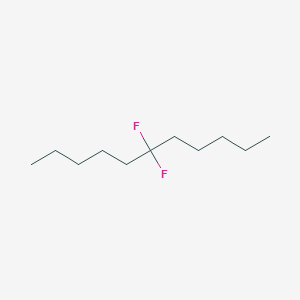
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
